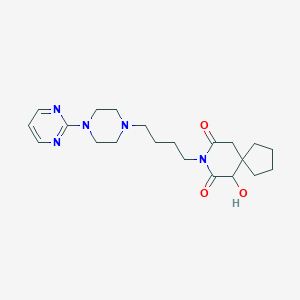

6-Hydroxy Buspirone

Übersicht

Beschreibung

6-Hydroxybuspiron ist ein wichtiger aktiver Metabolit des Anxiolytikums Buspiron. Es ist bekannt für seine pharmakologische Aktivität, insbesondere seine Interaktion mit dem 5-Hydroxytryptamin-1A-Rezeptor, der eine bedeutende Rolle bei seinen anxiolytischen Wirkungen spielt .

Vorbereitungsmethoden

6-Hydroxybuspiron kann durch enzymatische Auflösung oder Hydroxylierung synthetisiert werden. Ein Verfahren beinhaltet die Verwendung von L-Aminosäure-Acylase aus Aspergillus melleus, um racemisches 6-Acetoxybuspiron zu (S)-6-Hydroxybuspiron zu hydrolysieren. Das verbleibende ®-6-Acetoxybuspiron kann dann durch Säurehydrolyse zu ®-6-Hydroxybuspiron umgewandelt werden . Industrielle Produktionsverfahren können ähnliche enzymatische Prozesse oder chemische Syntheserouten umfassen.

Analyse Chemischer Reaktionen

6-Hydroxybuspiron unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

6-Hydroxy Buspirone primarily acts as a partial agonist at the 5-HT1A serotonin receptor, which plays a crucial role in modulating anxiety and mood disorders. The pharmacokinetic profile indicates that it has a higher bioavailability (19%) compared to buspirone (1.4%), suggesting enhanced efficacy in therapeutic settings .

Clinical Applications

The clinical applications of this compound are extensive, with research indicating its effectiveness in treating various disorders:

- Anxiety Disorders : It has been shown to alleviate symptoms of generalized anxiety disorder and panic disorder, providing anxiolytic effects without the sedation associated with traditional anxiolytics .

- Depression : The compound exhibits antidepressant properties, making it suitable for patients suffering from anxiety mixed with depression .

- Extrapyramidal Motor Disorders : Studies have indicated potential benefits in treating motor symptoms associated with Parkinson's disease, particularly through its anticataleptic effects .

- Substance Dependence : this compound may assist in managing symptoms related to alcohol and nicotine dependence, as well as other forms of substance abuse .

- Post-Traumatic Stress Disorder : Its anxiolytic properties could be beneficial for individuals suffering from PTSD, helping to manage hyperarousal and anxiety symptoms .

Table 1: Receptor Binding Affinity

| Compound | 5-HT1A (h) K_i (nM) | D2 (h) K_i (nM) | H1 (central) K_i (nM) |

|---|---|---|---|

| Buspirone | 5.0 | 87 | 274 |

| S-isomer | 24 | 1300 | 468 |

| R-isomer | 14 | 2870 | 1120 |

This table illustrates the receptor binding affinities of the R- and S-isomers of this compound compared to buspirone itself. The R-isomer demonstrates significantly improved receptor specificity, which correlates with reduced side effects such as sedation and dizziness .

Case Studies

-

Chronic Administration Effects :

A study investigated the chronic administration of buspirone on catalepsy induced by 6-hydroxydopamine in rats. Results indicated that buspirone significantly reduced cataleptic symptoms, suggesting its potential as an adjuvant therapy for Parkinson’s disease . The optimal dose identified was 1 mg/kg, highlighting the importance of dosage in therapeutic efficacy. -

Anxiolytic Efficacy :

Clinical trials have shown that both buspirone and its metabolite, this compound, effectively increased serotonin receptor occupancy in the brain, correlating with their anxiolytic effects. The study demonstrated that plasma levels of this compound were significantly higher than those of buspirone itself after administration, reinforcing its role as a major active metabolite contributing to the anxiolytic effects observed clinically .

Wirkmechanismus

The mechanism of action of 6-Hydroxy Buspirone involves its interaction with the 5-hydroxytryptamine 1A receptor. It acts as a partial agonist at this receptor, which is involved in the regulation of anxiety and mood. This interaction enhances serotonergic activity in the brain, contributing to its anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

6-Hydroxybuspiron ähnelt anderen Metaboliten von Buspiron, wie 5-Hydroxybuspiron und 8-Hydroxybuspiron. Es ist einzigartig in seinen höheren Plasmaspiegeln und seinem signifikanten Beitrag zur klinischen Wirksamkeit von Buspiron als Anxiolytikum .

Biologische Aktivität

6-Hydroxy buspirone (6-OH-buspirone) is a significant metabolite of buspirone, an anxiolytic medication primarily used to treat anxiety disorders. This article delves into the biological activity of 6-OH-buspirone, focusing on its pharmacokinetics, receptor interactions, and therapeutic implications based on diverse research findings.

Pharmacokinetics and Metabolism

6-OH-buspirone is formed in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. Its pharmacokinetic profile shows that it has a higher bioavailability (19%) compared to buspirone (1.4%) and exhibits a plasma clearance rate of 47.3 ± 3.5 ml/min/kg, with a half-life of approximately 1.2 ± 0.2 hours in rats . The concentration-time exposure of 6-OH-buspirone is significantly greater than that of buspirone, suggesting its potential role in the clinical efficacy of buspirone as an anxiolytic agent.

Receptor Interactions

6-OH-buspirone exhibits strong affinity for the serotonin 5-HT1A receptor, similar to its parent compound buspirone. In studies, both compounds demonstrated concentration-dependent increases in receptor occupancy in various brain regions, such as the dorsal raphe and hippocampus. The effective concentration (EC50) values for receptor occupancy were found to be approximately 1.0 µM for the dorsal raphe and 4.0 µM for the hippocampus for 6-OH-buspirone . This indicates that 6-OH-buspirone may contribute significantly to the anxiolytic effects observed with buspirone treatment.

Anxiolytic Activity

Research has shown that both racemic and R-enantiomers of 6-OH-buspirone produce statistically significant anxiolytic effects in animal models. In particular, studies employing the rat pup ultrasonic vocalization test demonstrated that doses as low as 0.3 mg/kg could elicit an anxiolytic response similar to that of buspirone itself .

| Compound Type | Dose (mg/kg) | Anxiolytic Effect |

|---|---|---|

| Racemic 6-OH-buspirone | 0.3 | Significant |

| R-6-OH-buspirone | 1 | Significant |

Effects on Microglial Activity

Recent studies have explored the anti-inflammatory properties of buspirone and its metabolites, including 6-OH-buspirone. In vitro experiments demonstrated that buspirone could attenuate microglial activation induced by lipopolysaccharide (LPS), suggesting a potential neuroprotective role through modulation of inflammatory pathways . Specifically, buspirone reduced nitric oxide release and pro-inflammatory cytokine expression in wild-type microglia but had limited effects in genetically modified strains lacking specific serotonin receptors.

Case Studies and Research Findings

Several studies have investigated the effects of buspirone and its metabolites on various neurological conditions:

- Parkinson's Disease : A study assessed the effects of buspirone on l-DOPA-induced dyskinesia in rats. It was found that systemic administration of buspirone reduced burst activity in dopaminergic neurons, indicating its potential utility in managing motor symptoms associated with Parkinson's disease .

- Anxiety Disorders : Clinical observations have suggested that patients treated with buspirone often experience significant reductions in anxiety symptoms, which may be partially attributed to the action of 6-OH-buspirone as an active metabolite .

Eigenschaften

IUPAC Name |

10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNAHJIJGCFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433011 | |

| Record name | 6-Hydroxy Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125481-61-0 | |

| Record name | 6-Hydroxybuspirone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125481610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYBUSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PRI09E14U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-hydroxybuspirone?

A1: 6-hydroxybuspirone is a major active metabolite of the anxiolytic drug buspirone. Similar to its parent compound, 6-hydroxybuspirone acts as a potent agonist at the 5-hydroxytryptamine1A (5-HT1A) receptor. []

Q2: How does 6-hydroxybuspirone interact with the 5-HT1A receptor, and what are the downstream effects?

A2: While the exact binding dynamics haven't been fully elucidated in these studies, 6-hydroxybuspirone's binding to 5-HT1A receptors, particularly those located in the dorsal raphe nucleus (presynaptic), leads to increased receptor occupancy. [] This occupancy is thought to contribute to its anxiolytic effects, likely through modulation of serotonergic neurotransmission. [, ]

Q3: How does the potency of 6-hydroxybuspirone at the 5-HT1A receptor compare to buspirone?

A3: Studies in rats indicate that 6-hydroxybuspirone exhibits higher potency for 5-HT1A receptors compared to buspirone. In vivo, 6-hydroxybuspirone showed a lower EC50 value for increasing 5-HT1A receptor occupancy in both the dorsal raphe and hippocampus, suggesting higher potency. []

Q4: What are the primary metabolic pathways involved in the formation and breakdown of 6-hydroxybuspirone?

A4: 6-hydroxybuspirone is primarily formed via the hepatic cytochrome P450 (CYP) enzyme, particularly CYP3A4, during the metabolism of buspirone. [, , ] Further breakdown yields metabolites like 1-(2-pyrimidinyl)-piperazine (1-PP), which is also a major metabolite of buspirone. [, , ]

Q5: What is the significance of the CYP3A enzyme family in the context of 6-hydroxybuspirone and buspirone?

A5: The CYP3A enzyme family, specifically CYP3A4, plays a crucial role in the metabolism of buspirone, leading to the formation of 6-hydroxybuspirone and other metabolites. [, , ] This highlights the potential for drug-drug interactions, as co-administration with CYP3A inhibitors or inducers could significantly alter buspirone and 6-hydroxybuspirone levels in the body. []

Q6: How does the pharmacokinetic profile of 6-hydroxybuspirone differ from that of buspirone?

A6: Despite similar clearance, volume of distribution, and half-life, 6-hydroxybuspirone exhibits higher bioavailability (19%) compared to buspirone (1.4%). [] This difference might be attributed to variations in first-pass metabolism and suggests that 6-hydroxybuspirone could achieve greater systemic exposure following buspirone administration. [, ]

Q7: How does food intake affect the pharmacokinetics of buspirone and its metabolite 6-hydroxybuspirone?

A7: Food intake significantly impacts the pharmacokinetic profile of buspirone, leading to increased relative bioavailability and absorption, resulting in higher AUC and Cmax values. [] This effect is also observed for 6-hydroxybuspirone, with food intake increasing its Cmax. []

Q8: What are the implications of the observed differences in pharmacokinetic profiles between buspirone and 6-hydroxybuspirone?

A8: The higher bioavailability and exposure of 6-hydroxybuspirone, along with the impact of food intake on its pharmacokinetics, suggests that it likely contributes significantly to the overall clinical effects of buspirone. [, ] This emphasizes the importance of considering 6-hydroxybuspirone when evaluating buspirone's therapeutic and potential adverse effects.

Q9: Are there any efforts to develop 6-hydroxybuspirone as a standalone therapeutic agent?

A9: Yes, research has explored the development of extended-release formulations of 6-hydroxybuspirone to achieve a more desirable pharmacokinetic profile and potentially enhance its therapeutic benefits. [] This indicates an interest in investigating its potential as a medication independent of buspirone.

Q10: How does the enantiomeric composition of 6-hydroxybuspirone affect its pharmacokinetic properties?

A10: Studies have investigated the pharmacokinetic profiles of the individual enantiomers of 6-hydroxybuspirone. Notably, the S-enantiomer appears to be the dominant form regardless of whether the racemate or a specific enantiomer is administered. []

Q11: Have any specific analytical methods been developed or utilized to study 6-hydroxybuspirone?

A11: Researchers have employed high-performance liquid chromatography (HPLC) techniques coupled with tandem mass spectrometry (MS/MS) for the accurate quantification of buspirone and its metabolites, including 6-hydroxybuspirone, in biological samples. [, ]

Q12: What are the potential implications of 6-hydroxybuspirone's interaction with dopamine D3 receptors?

A12: The interaction of 6-hydroxybuspirone with dopamine D3 receptors, which are implicated in reward pathways and addiction, suggests that it might be valuable in treating substance use disorders. [] This highlights the importance of investigating its potential therapeutic applications beyond anxiety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.